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Compound of Interest |

2-(4-Methylphenyl)morpholine
Compound Name:
oxalate
CAS No.: 1172006-29-9
Cat. No.: B3039533
. J

Common Name: 4-Methylphenmetrazine (4-MPM) CAS Number: 1998216-41-3
(Hydrochloride) | 1094649-71-4 (Free Base) Chemical Class: Phenylmorpholine Stimulant /
New Psychoactive Substance (NPS)[1]

Executive Summary & Strategic Rationale

In the landscape of forensic toxicology and pharmaceutical research, 2-(4-
Methylphenyl)morpholine (4-MPM) presents a specific challenge: it is a regioisomer of 2-MPM
and 3-MPM. Standard "purity"” tests (like simple HPLC-UV) often fail to distinguish these
positional isomers, leading to false-positive identification or inaccurate potency assignment.

This guide moves beyond basic "Certificate of Analysis" generation. It outlines a self-validating
reference standard characterization workflow compliant with ISO 17034 principles. We
advocate for a shift from traditional "Mass Balance" approaches to Quantitative NMR (QNMR)
as the primary method for assigning absolute purity, specifically because primary
pharmacopeial standards (USP/EP) for this specific NPS are often unavailable.

Comparative Analysis: Methodological Selection

To characterize a reference standard effectively, one must choose methods that are orthogonal
(measuring different physical properties) to prevent systemic bias.
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A. Purity Assighment: gNMR vs. Mass Balance

For a compound like 4-MPM, where a "Certified Reference Material" (CRM) to calibrate an

HPLC column may not exist, gNMR is superior.

Method A: Mass Balance

Method B: 1H-gNMR

Feature o
(Traditional) (Recommended)
Direct ratio of analyte protons
Principle to an Internal Standard (IS)
protons.
Dependent on response Directly traceable to Sl units
Traceability factors of impurities (often via the Internal Standard (e.g.,
unknown). NIST-traceable Maleic Acid).
High. If an impurity is non-UV ]
) ) i ) ) Low. Measures the molar ratio
Bias Risk active (e.g., inorganic salts), ]
) o ) ) of the target molecule directly.
HPLC misses it, inflating purity.
Slow. Requires HPLC, ) )
) Fast. Single experiment
Speed TGA/LOD, and Karl Fischer ) ) ) )
o provides identity and purity.
titration.[2][3]
] ) Best for NPS/Research
o Best for established drugs with ] ] )
Suitability Chemicals where impurity

known impurity profiles.

profiles are evolving.

B. Isomeric Differentiation: GC-MS vs. LC-MS

4-MPM has two close isomers: 2-methyl- and 3-methyl- analogues.

o LC-MS: Often struggles to separate these positional isomers without specialized chiral or

phenyl-hexyl columns.

e GC-MS (El): The preferred method for identity confirmation. The fragmentation patterns and

retention times on standard capillary columns (e.g., DB-5MS) provide distinct fingerprints for

2-, 3-, and 4-MPM.
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The "Gold Standard" Characterization Protocol

This protocol is designed as a Self-Validating System. The results from Step 2 (Purity) must
mathematically align with Step 3 (Impurity Profiling). If they do not, the batch is rejected.

Phase 1: Structural Identity (Qualitative)

Objective: Confirm the structure is 4-MPM and determine the salt form (HCl is standard).
e 1H NMR (DMSO-d6):

o Diagnostic Signal: Look for the para-substituted benzene ring pattern (two doublets,
typically

7.1-7.3 ppm) to distinguish from ortho/meta substitution.

o Morpholine Ring: Verify the multiplet patterns for the morpholine protons (
3.0-4.5 ppm).
e FTIR (ATR):

o Confirm amine salt stretch (broad band ~2400-3000 cm~1) and absence of carbonyls
(unless contaminated).

o XRD (Optional but Recommended):

o Single-crystal X-ray diffraction is the only absolute method to confirm the trans- vs. cis-
configuration of the methyl/phenyl groups on the morpholine ring. 4-MPM is typically
synthesized as the trans isomer.

Phase 2: Absolute Purity Assignment (Quantitative)

Method: 1H-gNMR Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl
sulfone (DMSQO2).

Protocol:

e Weigh ~10 mg of 4-MPM (precision
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0.01 mg) and ~10 mg of IS into the same vial.
Dissolve in D20 or DMSO-d6.
Acquire spectrum with D1 (relaxation delay)

5
T1 (longest relaxation time) to ensure full magnetization recovery (typically 30—60 seconds).

Calculation:

(Where

=Integral,

=Number of protons,
=Molar mass,
=Mass,

=Purity)[2][4][5]

Phase 3: Impurity Profiling (The Cross-Check)

Objective: Ensure the gNMR purity makes sense by detecting specific contaminants.
e GC-MS (Splitless):

o Screen for synthesis precursors (e.g., 4-methylpropiophenone) and isomers (2-MPM, 3-
MPM).

o Karl Fischer (Coulometric):
o Measure water content. Hygroscopicity is common in HCI salts.
e Residual Solvents (GC-Headspace):

o Quantify ethanol, acetone, or ether used in recrystallization.
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Validation Rule:

The purity value from gNMR must be within £1.0% of the value calculated by [100% - (Water +

Solvents + Chromatographic Impurities)]. If not, re-homogenize and re-test.

Visualization: The Characterization Workflow

The following diagram illustrates the logical flow of the characterization process, highlighting
the "Go/No-Go" decision points that ensure scientific integrity.
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Raw 4-MPM Sample

Phase 1: Identity
(NMR, FTIR, GC-MS)

Isomers Detected?

No (Pure 4-MPM)

Phase 2: Absolute Purity
(QNMR with NIST IS)

N\

Phase 3: Cross-Check
(KF + GC-HS + HPLC)

Yes (2-MPM/3-MPM found)

Data Match?
(lIgNMR - MassBalance| < 1%)

No (Discrepancy > 1%) |Yes (Validated)

REJECT BATCH ISSUE CERTIFICATE

(Re-purify) (Valid Reference Standard)

Click to download full resolution via product page

Caption: Logical workflow for validating 4-MPM reference standards, enforcing isomeric purity
checks and orthogonal purity confirmation.

Data Simulation: Commercial vs. Reference Grade
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To illustrate the importance of this rigorous approach, we compare a typical "Vendor Grade"
analysis with the "Reference Standard" characterization described above.

Vendor Grade Reference Standard

Parameter ] Impact on Research
(Typical) (ISO 17034)
— "Conforms by NMR" NMR + GC-MS + Prevents using wrong
enti
Y (Visual only) FTIR + XRD isomer (2-MPM).
HPLC overestimates
) HPLC Area % (UV @ ) ) ) )
Purity Method gNMR (Weight %) purity by ignoring
254nm)
salts/water.
) ) ) Corrects dosage
Purity Value 99.5% (Misleading) 96.2% (Accurate) )
calculations by ~3.3%.
Accounts for
Water Content Not Tested 1.8% (Karl Fischer) hygroscopic weight
gain.
Ensures biological
. . - < 0.1% 2-MPM/3- ) N
Isomeric Purity Not Specified data is specific to 4-

MPM
MPM.

Interpretation: A researcher using the "Vendor Grade" material would weigh 10 mg thinking they
have 9.95 mg of active drug. In reality, they only have 9.62 mg. In potency assays (IC50), this
3% error propagates, potentially skewing binding affinity data.

Stability & Handling

o Salt Form: The Hydrochloride (HCI) salt is the preferred form for reference standards due to
higher crystallinity and stability compared to the free base, which is an oil or low-melting solid
prone to oxidation.

e Storage: Store at -20°C in amber glass.

e Hygroscopicity: 4-MPM HCI can be hygroscopic. Always equilibrate the vial to room
temperature before opening to prevent condensation, which invalidates the water content
value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Reference Standard Characterization Guide: 2-(4-
Methylphenyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3039533#reference-standard-characterization-for-2-
4-methylphenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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